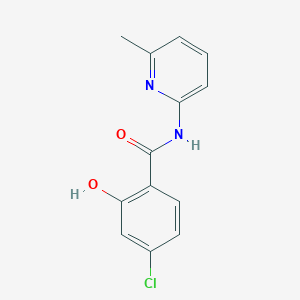
4-Chloro-2-hydroxy-N-(6-methylpyridin-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-2-hydroxy-N-(6-methylpyridin-2-yl)benzamide is a chemical compound with the molecular formula C13H11ClN2O2 It is known for its unique structure, which includes a chloro group, a hydroxy group, and a pyridinyl group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-hydroxy-N-(6-methylpyridin-2-yl)benzamide typically involves the reaction of 4-chloro-2-hydroxybenzoic acid with 6-methyl-2-aminopyridine. The reaction is carried out under controlled conditions, often using a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-hydroxy-N-(6-methylpyridin-2-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The chloro group can be reduced to a hydrogen atom, resulting in the formation of a hydroxybenzamide derivative.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products Formed
Oxidation: Formation of 4-chloro-2-oxo-N-(6-methylpyridin-2-yl)benzamide.
Reduction: Formation of 2-hydroxy-N-(6-methylpyridin-2-yl)benzamide.
Substitution: Formation of various substituted benzamide derivatives depending on the nucleophile used.
Scientific Research Applications
4-Chloro-2-hydroxy-N-(6-methylpyridin-2-yl)benzamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Chloro-2-hydroxy-N-(6-methylpyridin-2-yl)benzamide involves its interaction with specific molecular targets. The hydroxy and chloro groups play a crucial role in its binding affinity and reactivity. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets may vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-N-(6-methylpyridin-2-yl)benzamide: Lacks the chloro group, which may affect its reactivity and biological activity.
4-Chloro-2-hydroxy-N-(5-methylpyridin-2-yl)benzamide: Similar structure but with a different position of the methyl group on the pyridine ring.
4-Chloro-2-hydroxy-N-(pyridin-2-yl)benzamide: Lacks the methyl group, which may influence its properties.
Uniqueness
4-Chloro-2-hydroxy-N-(6-methylpyridin-2-yl)benzamide is unique due to the presence of both the chloro and hydroxy groups, which contribute to its distinct chemical and biological properties.
Properties
CAS No. |
783371-06-2 |
|---|---|
Molecular Formula |
C13H11ClN2O2 |
Molecular Weight |
262.69 g/mol |
IUPAC Name |
4-chloro-2-hydroxy-N-(6-methylpyridin-2-yl)benzamide |
InChI |
InChI=1S/C13H11ClN2O2/c1-8-3-2-4-12(15-8)16-13(18)10-6-5-9(14)7-11(10)17/h2-7,17H,1H3,(H,15,16,18) |
InChI Key |
HEWDCWLDBSYBSP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)C2=C(C=C(C=C2)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4,5-Diphenyl-2-[(prop-2-en-1-yl)sulfanyl]-4,5-dihydro-1H-imidazole](/img/structure/B14233683.png)
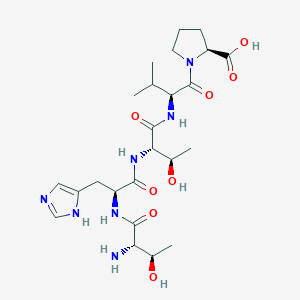
![Phosphonic acid, [(2-methyl-4-oxazolyl)methyl]-, dimethyl ester](/img/structure/B14233693.png)
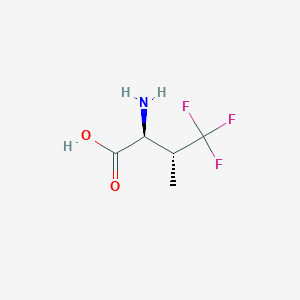
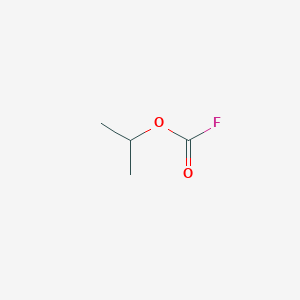
![1-[Phenyl(2,4,6-trimethylbenzoyl)phosphoryl]prop-2-en-1-one](/img/structure/B14233708.png)
![[2-Amino-6-[(4-fluorophenyl)methylamino]pyridin-3-yl]-ethylcarbamic acid;butanedioic acid](/img/structure/B14233714.png)
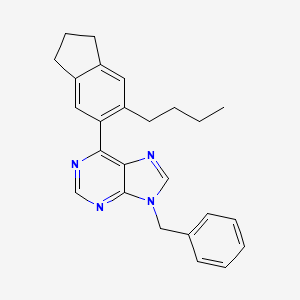
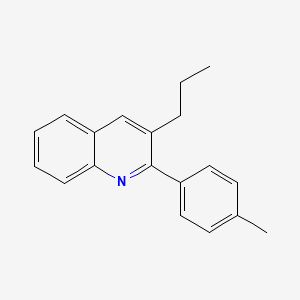
![[2-(hydroxymethyl)pyridin-3-yl] N,N-dimethylcarbamate](/img/structure/B14233728.png)
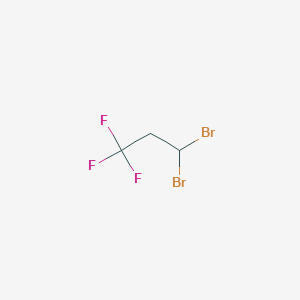
![8,8-Difluoro-N-methyl-N-phenylbicyclo[5.1.0]octan-1-amine](/img/structure/B14233738.png)
